molecular formula C7H10O B1398139 Spiro[3.3]heptan-2-one CAS No. 30152-57-9

Spiro[3.3]heptan-2-one

Cat. No.: B1398139
CAS No.: 30152-57-9
M. Wt: 110.15 g/mol
InChI Key: AOAIWGRQECAIKB-UHFFFAOYSA-N
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Description

Spiro[33]heptan-2-one is a bicyclic organic compound characterized by a unique spirocyclic structure, which features a seven-membered ring fused to a smaller five-membered ringIt has the molecular formula C₇H₁₀O and is notable for its potential to mimic the structural properties of benzene rings in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[3.3]heptan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be prepared by the reaction of cyclopentadiene with formaldehyde, followed by cyclization under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to ensure efficient cyclization and high yield. The process typically includes steps such as the purification of raw materials, controlled reaction conditions, and the use of advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include this compound oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Spiro[3.3]heptan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[3.3]heptan-2-one involves its ability to mimic the structural properties of benzene rings, allowing it to interact with various molecular targets and pathways. This mimicry is achieved through the non-coplanar exit vectors of the spirocyclic structure, which can engage in similar interactions as benzene rings in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]heptane: Another spirocyclic compound with a smaller ring structure.

    Spiro[4.4]nonane: A larger spirocyclic compound with a nine-membered ring.

    Spiro[3.3]heptane: A saturated analog of spiro[3.3]heptan-2-one.

Uniqueness

This compound is unique due to its ability to mimic benzene rings while maintaining a non-coplanar structure. This property makes it valuable in drug design and other applications where benzene ring bioisosteres are required .

Properties

IUPAC Name

spiro[3.3]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAIWGRQECAIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30152-57-9
Record name spiro[3.3]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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